molecular formula C9H7ClN4O2 B5605439 1-(2-chlorobenzyl)-3-nitro-1H-1,2,4-triazole

1-(2-chlorobenzyl)-3-nitro-1H-1,2,4-triazole

Cat. No.: B5605439
M. Wt: 238.63 g/mol
InChI Key: DOYLZOLXEWBCKM-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-nitro-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a 2-chlorobenzyl group and a nitro group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-3-nitro-1H-1,2,4-triazole typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl chloride and 3-nitro-1H-1,2,4-triazole.

    Reaction Conditions: The 2-chlorobenzyl chloride is reacted with 3-nitro-1H-1,2,4-triazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding oxides or other oxidized products.

Scientific Research Applications

1-(2-chlorobenzyl)-3-nitro-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antifungal, antibacterial, and anticancer agents.

    Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

    Pathways Involved: The exact pathways depend on the specific biological target, but common pathways include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-3-nitro-1H-1,2,4-triazole can be compared with other similar compounds:

    1-(2-chlorobenzyl)-1H-1,2,4-triazole: Lacks the nitro group, which may result in different biological activities and reactivity.

    3-nitro-1H-1,2,4-triazole: Lacks the chlorobenzyl group, which affects its solubility and interaction with biological targets.

    1-(2-chlorobenzyl)-3-amino-1H-1,2,4-triazole: The amino group instead of the nitro group can lead to different pharmacological properties and chemical reactivity.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2/c10-8-4-2-1-3-7(8)5-13-6-11-9(12-13)14(15)16/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYLZOLXEWBCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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